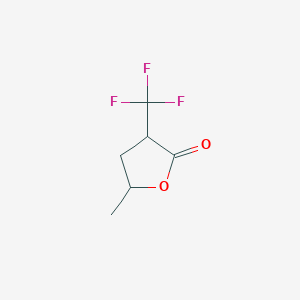

5-Methyl-3-(trifluoromethyl)oxolan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Methyl-3-(trifluoromethyl)oxolan-2-one is a chemical of interest due to its potential as a building block in organic synthesis. It is related to various other compounds that have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds demonstrates the utility of trifluoromethyl groups in creating highly functionalized intermediates for further chemical synthesis .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For example, the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride has been shown to yield 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, which can be further modified to create 5-methyl-1,3-oxazoles . Additionally, the synthesis of 5-methylene-1,3-dioxolan-4-ones through dehydroxypropanoic of 5-chloromethyl-1,3-dioxolan-4-ones indicates the versatility of such compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethyl groups has been determined using techniques such as X-ray diffractometry. For instance, the crystal and molecular structure of a phosphorinane derivative with a trifluoromethyl group has been elucidated, revealing a distorted tetrahedral coordination polyhedron around the phosphorus atom . This kind of structural information is crucial for understanding the reactivity and potential applications of 5-Methyl-3-(trifluoromethyl)oxolan-2-one.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds has been extensively studied. Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, for example, is a versatile trifluoromethylating agent that reacts with various organic halides to yield trifluoromethyl compounds . The palladium-catalyzed reaction of 5-methylene-1,3-dioxolan-2-ones has also been investigated, providing access to oxatrimethylenemethane-palladium intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. This group can significantly alter the hydrophobicity, reactivity, and stability of molecules. The synthesis and hydrolysis of isomeric cage phosphoranes based on 1,3,2-dioxaphospholane and hexafluoroacetone have been studied, showcasing the complex behavior of these compounds in different chemical environments .

Applications De Recherche Scientifique

Synthesis of N-Heterocycles

Research led by Bazhin et al. (2015) developed new synthetic routes to trifluoromethylated N-heterocycles, leveraging condensations of related furanones with bifunctional N-nucleophiles. This approach facilitated the creation of pyrazoles, pyrazolines, and isoxazolines with trifluoromethyl groups, showcasing the potential of similar compounds in synthesizing complex heterocyclic structures with significant biological and pharmacological properties Bazhin et al., 2015.

Antimicrobial Agents Synthesis

A study by Bhat et al. (2016) demonstrated the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. This work underscores the role of trifluoromethylated compounds in developing new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant microbial strains Bhat et al., 2016.

Advancements in Solar Cell Technology

Hilmi et al. (2014) explored a novel thiolate/disulfide organic-based electrolyte system for dye-sensitized solar cells (DSSCs), incorporating a derivative of the compound . This study highlights the application of trifluoromethylated compounds in enhancing the efficiency and stability of solar cell devices, indicating a potential pathway for the development of more sustainable and efficient energy conversion technologies Hilmi et al., 2014.

Fluorinated Heterocycles Synthesis

Petrov and Marshall (2011) focused on the use of partially fluorinated epoxides for synthesizing trifluoromethylated heterocycles. Their work demonstrates the utility of such compounds in creating structurally diverse and functionally rich heterocycles, underscoring the importance of fluorinated compounds in medicinal chemistry and materials science Petrov & Marshall, 2011.

Luminescent Materials Development

Research by Chen et al. (2016) on the synthesis and characterization of luminescent monometallic Cu(I) triphenylphosphine complexes based on methylated 5-trifluoromethyl-3-(2′-pyridyl)-1,2,4-triazole ligands showcases another fascinating application. This work contributes to the field of photophysics by developing new luminescent materials that can be used in lighting, displays, and biochemical sensors Chen et al., 2016.

Propriétés

IUPAC Name |

5-methyl-3-(trifluoromethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-3-2-4(5(10)11-3)6(7,8)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTOOVCITOVYEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370080 |

Source

|

| Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(trifluoromethyl)oxolan-2-one | |

CAS RN |

139547-12-9 |

Source

|

| Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Trifluoromethyl)-γ-valerolactone, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)